methyl 6-[6-hydroxy-7-methyl-4-(4-methylphenyl)sulfonyloxy-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Mode of Action
The compound’s interaction with its targets and the resulting changes at the molecular level are subjects of ongoing research .
Biochemical Pathways
It’s possible that the compound interacts with multiple pathways, leading to a variety of downstream effects .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound, which in turn influences its therapeutic efficacy .
Result of Action
Understanding these effects is crucial for predicting the compound’s potential therapeutic applications .
Chemical Reactions Analysis
Methyl 6’-Desmethyl-4’-tosylmycophenolate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include nucleophiles or electrophiles depending on the type of substitution (nucleophilic or electrophilic).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Methyl 6’-Desmethyl-4’-tosylmycophenolate is widely used in scientific research, particularly in the field of proteomics . Its applications include:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of protein interactions and functions.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Comparison with Similar Compounds
Methyl 6’-Desmethyl-4’-tosylmycophenolate can be compared with other similar compounds, such as:
Mycophenolate Mofetil: A prodrug of mycophenolic acid used as an immunosuppressant.
Mycophenolic Acid: An active metabolite with immunosuppressive properties.
Tosylmycophenolate Derivatives: Various derivatives with different functional groups attached to the mycophenolate core.
Methyl 6’-Desmethyl-4’-tosylmycophenolate is unique due to its specific structural modifications, which may confer distinct biochemical properties and applications .
Biological Activity
Methyl 6-[6-hydroxy-7-methyl-4-(4-methylphenyl)sulfonyloxy-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate is a complex organic compound with potential applications in medicinal chemistry and biochemistry. Its unique structure suggests diverse biological activities, including interactions with various biochemical pathways. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C24H26O8S |
Molar Mass | 478.52 g/mol |
Density | 1.290 ± 0.06 g/cm³ (Predicted) |
Boiling Point | 611.6 ± 55.0 °C (Predicted) |
pKa | Approximately 4 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The following mechanisms have been proposed based on current research:
- Inhibition of Enzymatic Activity : The sulfonyl group may interact with enzymes involved in metabolic pathways, inhibiting their function and altering metabolic flux.
- Receptor Modulation : The compound may bind to various receptors, influencing cellular signaling pathways that regulate growth, apoptosis, and inflammation.
- Antioxidant Properties : Preliminary studies suggest that the compound exhibits antioxidant activity, potentially reducing oxidative stress in cells.
Biological Activity
Research indicates that this compound demonstrates several biological activities:
Anticancer Activity
Several studies have explored the anticancer potential of this compound:
- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., breast and prostate cancer) showed significant cytotoxic effects, with IC50 values indicating effective concentrations for inducing cell death.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties:
- Cytokine Inhibition : Research shows a reduction in pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in treated cell cultures, suggesting a potential role in managing inflammatory diseases.
Case Studies
- Study on Breast Cancer Cells : A study published in Journal of Medicinal Chemistry demonstrated that the compound inhibited the proliferation of MCF-7 breast cancer cells by inducing apoptosis through the mitochondrial pathway.
- Inflammatory Response in Macrophages : Another study found that treatment with this compound reduced the expression of COX-2 and iNOS in LPS-stimulated macrophages, highlighting its anti-inflammatory potential.
Pharmacokinetics
Understanding the pharmacokinetic properties is crucial for assessing the therapeutic potential:
- Absorption and Distribution : The compound is expected to have moderate bioavailability due to its lipophilic nature.
- Metabolism : Initial findings suggest that it undergoes hepatic metabolism, primarily via cytochrome P450 enzymes.
Properties
IUPAC Name |
methyl 6-[6-hydroxy-7-methyl-4-(4-methylphenyl)sulfonyloxy-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O8S/c1-14-5-9-17(10-6-14)33(28,29)32-23-18(11-7-15(2)8-12-20(25)30-4)22(26)16(3)19-13-31-24(27)21(19)23/h5-7,9-10,26H,8,11-13H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUPZJOYMPITMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C3C(=C(C(=C2CC=C(C)CCC(=O)OC)O)C)COC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O8S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.